molecular formula C20H17N3O4 B021991 Camptothecin, 10-amino- CAS No. 104195-62-2

Camptothecin, 10-amino-

Cat. No. B021991
M. Wt: 363.4 g/mol
InChI Key: MVUUMBZAHAKPKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Camptothecin, 10-amino- is a naturally occurring alkaloid that has been found to possess antitumor activities. It was first isolated from the bark of the Chinese tree Camptotheca acuminata in the 1960s. Since then, it has been extensively studied for its potential as an anticancer agent. In

Mechanism Of Action

Camptothecin, 10-amino- exerts its anticancer effects by inhibiting the activity of topoisomerase I. This enzyme is responsible for relieving the torsional strain that occurs during DNA replication and repair. Camptothecin, 10-amino- binds to the enzyme and stabilizes the cleavable complex that is formed between the enzyme and DNA. This prevents the enzyme from completing its function, leading to DNA damage and cell death.

Biochemical And Physiological Effects

Camptothecin, 10-amino- has been found to have several biochemical and physiological effects on cancer cells. It can induce apoptosis, or programmed cell death, by activating the caspase pathway. It can also inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. Additionally, Camptothecin, 10-amino- can modulate the expression of various genes involved in cell cycle regulation and DNA repair.

Advantages And Limitations For Lab Experiments

One of the major advantages of Camptothecin, 10-amino- is its potency against a wide range of cancer types. It has been found to be effective against both solid tumors and hematological malignancies. Additionally, it has a unique mechanism of action that is different from other anticancer agents, making it a valuable addition to the arsenal of chemotherapeutic agents. However, Camptothecin, 10-amino- has several limitations for lab experiments. It is a complex molecule that is difficult to synthesize, and its solubility is limited, which can make it challenging to administer in vivo. Additionally, it can cause toxicity in normal cells, which can limit its therapeutic window.

Future Directions

There are several future directions for research on Camptothecin, 10-amino-. One area of interest is the development of more efficient synthesis methods that can produce larger quantities of the molecule. Another area of research is the development of prodrugs that can enhance the solubility and bioavailability of Camptothecin, 10-amino-. Additionally, there is ongoing research on the use of Camptothecin, 10-amino- in combination with other anticancer agents to enhance its efficacy and reduce toxicity. Finally, there is interest in the development of targeted delivery systems that can deliver Camptothecin, 10-amino- specifically to cancer cells, reducing the risk of toxicity in normal cells.
Conclusion:
Camptothecin, 10-amino- is a complex molecule that has shown promise as an anticancer agent. Its unique mechanism of action and potency against a wide range of cancer types make it a valuable addition to the arsenal of chemotherapeutic agents. However, its complex structure and limited solubility present challenges for its synthesis and administration. Ongoing research is focused on developing more efficient synthesis methods, enhancing its bioavailability, and reducing its toxicity in normal cells. With continued research, Camptothecin, 10-amino- has the potential to become an important tool in the fight against cancer.

Synthesis Methods

Camptothecin, 10-amino- is a complex molecule that is difficult to synthesize. The most common method for its synthesis involves the modification of the natural product camptothecin. This can be achieved by introducing an amino group at position 10 of the camptothecin molecule. The modified molecule can then be purified using various chromatography techniques.

Scientific Research Applications

Camptothecin, 10-amino- has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the activity of topoisomerase I, an enzyme that is essential for DNA replication and repair. By inhibiting this enzyme, Camptothecin, 10-amino- can cause DNA damage and induce cell death in cancer cells. It has been found to be effective against a wide range of cancer types, including lung, breast, ovarian, and colon cancers.

properties

IUPAC Name

7-amino-19-ethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4/c1-2-20(26)14-7-16-17-11(5-10-6-12(21)3-4-15(10)22-17)8-23(16)18(24)13(14)9-27-19(20)25/h3-7,26H,2,8-9,21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVUUMBZAHAKPKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=CC(=CC5=C4)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70908842
Record name 9-Amino-4-ethyl-4-hydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70908842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Camptothecin, 10-amino-

CAS RN

104195-62-2
Record name 1H-Pyrano(3',4':6,7)indolizino(1,2-b)quinoline-3,14(4H,12H)-dione, 9-amino-4-ethyl-4-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104195622
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Amino-4-ethyl-4-hydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70908842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.